![molecular formula C19H19NO3 B367249 1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 882382-64-1](/img/structure/B367249.png)

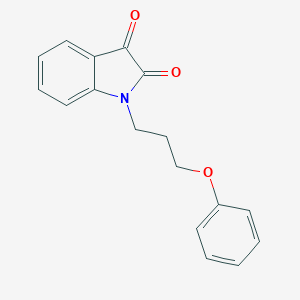

1'-(2-Phenylethyl)-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one seems to be a complex organic compound. It might be an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of copper-catalyzed N-alkylation of indoles by N-tosylhydrazones . Another method involves the reactions of N-benzylmaleimide with secondary amines .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The ChemSpider database provides molecular structures for similar compounds like 2-Phenylethyl and 2-(1-Phenylethyl)phenol .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic addition reactions at the C=C double bond of substituted N-phenylmaleimides . Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones is another common reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis of Derivatives : Derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine] were synthesized from 2-methylene-2,3-dihydro-1H-indoles, leading to the formation of 1′-substituted spiroindole-2,2′-pyrrolidines and 2-(2-carbamoylethyl)-3H-indolium perchlorates, highlighting the compound's utility in creating complex organic structures (Shachkus et al., 1989).

Recyclization Reactions : The compound underwent recyclization in reactions with nitrogen binucleophiles, demonstrating its adaptability in forming functional derivatives of 1,2-dihydrospiro[indole3,4′-pyran], a crucial step in synthesizing fused analogs such as spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016).

Photochromic Properties : 1,3-dihydrospiro[2H-indole-ozazine] derivatives were synthesized, exhibiting variable photochromic properties. This makes them interesting for applications in materials where transmission change is required, such as smart windows or lenses (Tardieu et al., 1992).

Polymerizable Photochromic Liquid Crystals : Novel polymerizable photochromic liquid crystal materials containing 1,3-dihydrospiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] were synthesized. These compounds exhibit metastable mesophases, making them potential candidates for advanced display technologies (Hattori & Uryu, 1999).

Biological and Medical Research

Potential Anti-tumor Properties : Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized through 1,3-Dipolar cycloaddition reaction, exhibited promising anti-tumor activity against various human tumor cell lines, including melanoma and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney (Girgis, 2009).

Germicidal UV Source Indicator Application : Characterization of photophysical properties of spirooxazine and spiropyran compounds in poly(methyl methacrylate) was carried out, suggesting their potential application as low-cost germicidal UV indicators (Bonefacino et al., 2013).

Propriétés

IUPAC Name |

1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYAAHQJIKHKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,6R,8S,9R)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367167.png)

![5-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367170.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B367182.png)

![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)

![4-[3-Methyl-5-(4-methylphenyl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoic acid methyl ester](/img/structure/B367189.png)

![1-[2-(2-Methoxyphenoxy)ethyl]indole-2,3-dione](/img/structure/B367201.png)

![1-[3-(2-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367206.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)

![1-[3-(3-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367208.png)